molecular formula C11H9N3O2 B1293481 Acide 4-(pyrimidin-2-ylamino)benzoïque CAS No. 920287-46-3

Acide 4-(pyrimidin-2-ylamino)benzoïque

Numéro de catalogue: B1293481
Numéro CAS: 920287-46-3
Poids moléculaire: 215.21 g/mol
Clé InChI: ZBDXNIXEOKDJKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Pyrimidin-2-ylamino)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrimidine ring via an amino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Applications De Recherche Scientifique

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent, particularly as an antagonist of the retinoid X receptor alpha (RXRα). Its mechanism involves binding to RXRα, inhibiting its activity, which is crucial for regulating gene expression related to cell proliferation and differentiation. This inhibition may lead to reduced tumor growth in various cancer types.

In Vitro Studies:
The compound has shown significant antiproliferative activity against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are indicative of its potency:

Cell LineIC50 Value (µM)
HepG221.3 ± 4.1
A54928.3 ± 5.1

These results suggest that 4-(Pyrimidin-2-ylamino)benzoic acid may be more effective than some conventional chemotherapeutics .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications to the compound's structure can enhance its biological activity. For example, derivatives with specific substituents on the pyrimidine ring have demonstrated improved antiproliferative effects compared to the parent compound. This highlights the importance of chemical modifications in developing more effective anticancer agents .

Medicinal Chemistry

In medicinal chemistry, 4-(Pyrimidin-2-ylamino)benzoic acid serves as a building block for synthesizing more complex molecules with potential therapeutic applications. Its ability to modulate biological pathways makes it a valuable candidate for drug development targeting various diseases beyond cancer, including inflammatory and metabolic disorders.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound with RXRα, supporting its role as an antagonist. These computational analyses suggest that structural modifications could enhance binding interactions, leading to more effective therapeutic agents .

Case Studies

Several studies have focused on the anticancer efficacy of 4-(Pyrimidin-2-ylamino)benzoic acid:

  • RXRα Modulators : A series of derivatives were synthesized and evaluated for their ability to inhibit RXRα. Some derivatives exhibited IC50 values significantly lower than existing treatments, underscoring their potential as novel anticancer agents.
  • Molecular Docking : Computational studies predicted strong binding affinities of various derivatives with RXRα, indicating that specific structural features enhance their effectiveness as antagonists.

Analyse Biochimique

Biochemical Properties

4-(Pyrimidin-2-ylamino)benzoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with retinoid X receptor alpha (RXRα), acting as an antagonist . This interaction inhibits the activity of RXRα, which is involved in various cellular processes, including gene expression and cell signaling pathways. The nature of this interaction involves binding to the ligand-binding domain of RXRα, leading to inhibition of its activity and subsequent effects on cellular functions.

Cellular Effects

The effects of 4-(Pyrimidin-2-ylamino)benzoic acid on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Pyrimidin-2-ylamino)benzoic acid has been shown to induce apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of poly ADP-ribose polymerase . This compound also affects cell proliferation and viability, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of action of 4-(Pyrimidin-2-ylamino)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the ligand-binding domain of RXRα with high affinity, leading to inhibition of its activity . This inhibition results in the downregulation of RXRα target genes, which are involved in cell proliferation and survival. Additionally, 4-(Pyrimidin-2-ylamino)benzoic acid induces apoptosis through the activation of caspase-3 and the cleavage of poly ADP-ribose polymerase, leading to programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Pyrimidin-2-ylamino)benzoic acid change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-(Pyrimidin-2-ylamino)benzoic acid remains stable under specific conditions, allowing for sustained inhibition of RXRα activity and prolonged effects on cell signaling pathways and gene expression . Degradation of the compound over time can lead to a decrease in its efficacy and changes in its impact on cellular processes.

Dosage Effects in Animal Models

The effects of 4-(Pyrimidin-2-ylamino)benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits RXRα activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, 4-(Pyrimidin-2-ylamino)benzoic acid may exhibit toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

4-(Pyrimidin-2-ylamino)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism affects its bioavailability, efficacy, and toxicity. Enzymes involved in the metabolism of 4-(Pyrimidin-2-ylamino)benzoic acid include cytochrome P450 enzymes, which catalyze its biotransformation into active or inactive metabolites . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, impacting its overall biological activity.

Transport and Distribution

The transport and distribution of 4-(Pyrimidin-2-ylamino)benzoic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . These interactions affect the localization and accumulation of 4-(Pyrimidin-2-ylamino)benzoic acid, influencing its efficacy and toxicity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(Pyrimidin-2-ylamino)benzoic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms affect the compound’s interactions with biomolecules and its overall biological activity. For example, the localization of 4-(Pyrimidin-2-ylamino)benzoic acid to the nucleus allows it to interact with nuclear receptors like RXRα, modulating gene expression and cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-ylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-chloropyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the chloropyrimidine, resulting in the formation of the desired product .

Reaction Conditions:

    Reagents: 4-aminobenzoic acid, 2-chloropyrimidine

    Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent

    Base: Potassium carbonate or sodium hydroxide

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of 4-(Pyrimidin-2-ylamino)benzoic acid follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Pyrimidin-2-ylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 4-(Pyrimidin-2-ylamino)benzohydrazide
  • 4-(Pyrimidin-2-ylamino)benzenesulfonamide
  • 4-(Pyrimidin-2-ylamino)benzoyl derivatives

Uniqueness

4-(Pyrimidin-2-ylamino)benzoic acid is unique due to its specific interaction with RXRa, which distinguishes it from other similar compounds. Its ability to selectively bind and modulate RXRa activity makes it a promising candidate for anticancer therapy .

Activité Biologique

4-(Pyrimidin-2-ylamino)benzoic acid is a heterocyclic compound with notable biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

  • Molecular Formula: C₁₁H₉N₃O₂
  • Molecular Weight: Approximately 218.21 g/mol
  • Physical State: Pale beige solid
  • Melting Point: Greater than 257 °C
  • Solubility: Slightly soluble in dimethyl sulfoxide and methanol when heated

4-(Pyrimidin-2-ylamino)benzoic acid functions primarily as an antagonist for the retinoid X receptor alpha (RXRα). This interaction inhibits RXRα activity, which is crucial in regulating gene expression related to cell proliferation and differentiation. The compound's ability to modulate these pathways suggests its potential use in treating various cancers linked to retinoid signaling pathways.

Anticancer Properties

Research has demonstrated that 4-(Pyrimidin-2-ylamino)benzoic acid exhibits significant anticancer activity. It has been evaluated for its effects on several cancer cell lines, including:

Cell Line IC50 Value (µM) Effect
MCF-75.85Inhibition of proliferation
A5493.0Induction of apoptosis
HCT11621.3Growth inhibition

The compound has shown comparable efficacy to standard chemotherapeutics like doxorubicin and 5-fluorouracil, making it a candidate for further development in oncology.

Other Biological Activities

In addition to its anticancer properties, 4-(Pyrimidin-2-ylamino)benzoic acid has been investigated for various biological activities, including:

  • Antioxidant Activity: Exhibits potential in scavenging free radicals.
  • Antiproliferative Effects: Shown to inhibit the growth of multiple cancer cell lines.
  • Enzyme Inhibition: Acts as an inhibitor for specific enzymes involved in cancer progression.

Case Studies and Research Findings

  • Study on RXRα Antagonism:
    A study highlighted the compound's role as an RXRα antagonist, demonstrating its ability to inhibit RXR-mediated transcriptional activity in cancer cells. This inhibition was linked to reduced cell proliferation and increased apoptosis rates in treated cells .
  • In Silico Studies:
    Computational modeling has suggested that structural modifications to 4-(Pyrimidin-2-ylamino)benzoic acid could enhance its binding affinity for RXRα and improve its therapeutic efficacy .
  • Comparative Analysis with Derivatives:
    Comparative studies with structurally similar compounds showed that modifications can lead to variations in biological activity. For example, compounds with halogen substitutions exhibited enhanced lipophilicity and improved cellular uptake .

Safety and Handling

While promising, caution is advised when handling 4-(Pyrimidin-2-ylamino)benzoic acid due to potential irritant properties similar to other aromatic carboxylic acids. Proper laboratory safety protocols should be followed.

Propriétés

IUPAC Name

4-(pyrimidin-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDXNIXEOKDJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649927
Record name 4-[(Pyrimidin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920287-46-3
Record name 4-[(Pyrimidin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(pyrimidin-2-yl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.